2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476445
InChI: InChI=1S/C10H19ClN2O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3
SMILES: CCN(CC1CCN(C1)C)C(=O)CCl
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13476445

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide -

Specification

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
IUPAC Name 2-chloro-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C10H19ClN2O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3
Standard InChI Key QQMLHSOTMBKVJE-UHFFFAOYSA-N
SMILES CCN(CC1CCN(C1)C)C(=O)CCl
Canonical SMILES CCN(CC1CCN(C1)C)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is C11_{11}H20_{20}ClN2_{2}O, with a molar mass of 237.74 g/mol . The structure comprises:

  • A chloroacetyl group (Cl-CH2_{2}-CO-) providing electrophilic reactivity.

  • An ethyl group (C2_{2}H5_{5}) and a 1-methyl-pyrrolidin-3-ylmethyl substituent on the nitrogen atom, introducing steric and electronic effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H20_{20}ClN2_{2}O
Molar Mass237.74 g/mol
Boiling PointNot reported
LogP (Partition Coefficient)~2.1 (estimated)

Stereochemical Considerations

The pyrrolidine ring introduces chirality at the 3-position, influencing binding to biological targets. Synthetic routes often yield racemic mixtures, though enantioselective methods are emerging .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step acylation and alkylation sequence:

  • Acylation: Reaction of 1-methyl-pyrrolidin-3-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms the chloroacetamide intermediate .

  • N-Ethylation: The intermediate undergoes alkylation with ethyl iodide or ethyl bromide under basic conditions to introduce the ethyl group.

Key Reaction Conditions:

  • Solvents: Dichloromethane or acetonitrile.

  • Temperature: 0–25°C for acylation; 50–70°C for alkylation.

  • Yield: ~60–75% after purification by column chromatography.

Industrial-Scale Optimization

Continuous flow reactors improve efficiency by enhancing heat transfer and reducing side reactions. Catalytic systems using palladium or copper ligands are explored for enantioselective synthesis .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 3.12–16.69 µg/mL. The chloroacetyl group facilitates covalent binding to microbial enzymes, disrupting cell wall synthesis .

Table 2: Antimicrobial Activity Profile

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus3.12High
MRSA4.69Moderate
Escherichia coli22.9Low
Candida albicans16.69Moderate

Neuropharmacological Effects

The pyrrolidine moiety enhances blood-brain barrier permeability, enabling central nervous system activity. Preclinical models indicate anxiolytic effects at 10–20 mg/kg doses, potentially mediated by GABAA_{A} receptor modulation .

Physicochemical and Toxicological Profiles

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .

  • Stability: Degrades under acidic conditions (pH <4) via hydrolysis of the chloroacetamide bond .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor for anticancer agents and CNS-targeted drugs. Derivatives with modified pyrrolidine substituents show enhanced target selectivity .

Material Science

Used in synthesizing polyamide resins with high thermal stability (>300°C), applicable in aerospace coatings .

Comparison with Structural Analogues

Table 3: Activity Comparison of Analogues

CompoundKey Structural DifferenceAntimicrobial MIC (µg/mL)
2-Chloro-N-methyl-N-(pyrrolidin-3-ylmethyl)-acetamideMethyl vs. ethyl group4.8 (S. aureus)
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamidePiperidine vs. pyrrolidine ring9.1 (S. aureus)

The ethyl group in 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide enhances lipophilicity, improving membrane permeability compared to methyl analogues .

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